molecular formula C11H33N3O6P2 B12689824 Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate CAS No. 94107-74-1

Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12689824
CAS No.: 94107-74-1
M. Wt: 365.34 g/mol
InChI Key: PIYLVOZEPSGBOJ-UHFFFAOYSA-N
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Description

Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate is a complex organophosphorus compound It is characterized by the presence of phosphonate groups, which are known for their ability to chelate metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3,5,5-Trimethylhexylamine+Formaldehyde+Phosphorous AcidDiammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate\text{3,5,5-Trimethylhexylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} 3,5,5-Trimethylhexylamine+Formaldehyde+Phosphorous Acid→Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can lead to the formation of reduced phosphonate derivatives.

    Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce various substituted phosphonate derivatives.

Scientific Research Applications

Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate has several scientific research applications:

    Chemistry: It is used as a chelating agent for metal ions in various chemical processes.

    Biology: The compound can be used in studies involving enzyme inhibition and metal ion transport.

    Industry: The compound is used in the formulation of specialty chemicals and materials, including corrosion inhibitors and flame retardants.

Mechanism of Action

The mechanism of action of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes or alter the transport of metal ions within biological systems. The molecular targets and pathways involved include metal ion transporters and metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    Bis(3,5,5-trimethylhexyl) phthalate: This compound also contains the 3,5,5-trimethylhexyl group but differs in its functional groups and overall structure.

    3,5,5-Trimethylhexylamine: A simpler compound that serves as a precursor in the synthesis of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate.

Uniqueness

This compound is unique due to its specific combination of phosphonate groups and the 3,5,5-trimethylhexyl moiety

Properties

CAS No.

94107-74-1

Molecular Formula

C11H33N3O6P2

Molecular Weight

365.34 g/mol

IUPAC Name

diazanium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid

InChI

InChI=1S/C11H27NO6P2.2H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);2*1H3

InChI Key

PIYLVOZEPSGBOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+]

Origin of Product

United States

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